D-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-
CAS No.:
Cat. No.: VC13625439
Molecular Formula: C20H32N4O5S
Molecular Weight: 440.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H32N4O5S |
|---|---|
| Molecular Weight | 440.6 g/mol |
| IUPAC Name | (2R)-2-amino-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid |
| Standard InChI | InChI=1S/C20H32N4O5S/c1-12-13(2)18(14(3)15-8-9-20(4,5)29-17(12)15)30(27,28)24-23-11-22-10-6-7-16(21)19(25)26/h11,16,24H,6-10,21H2,1-5H3,(H,22,23)(H,25,26)/t16-/m1/s1 |
| Standard InChI Key | UEUUNGMXSQSSGG-MRXNPFEDSA-N |
| Isomeric SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCC[C@H](C(=O)O)N)C |
| SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)N)C |
| Canonical SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)N)C |
Introduction
Chemical Identification and Structural Features
Molecular Characteristics
The compound is defined by the following identifiers and structural attributes:
The benzopyran moiety (3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl) contributes to the compound’s hydrophobicity, while the sulfonamide group enhances its stability under acidic conditions, making it suitable for solid-phase peptide synthesis (SPPS) .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Key absorption bands include S=O stretches at 1,160–1,350 cm⁻¹ (sulfonamide) and C=O stretches at 1,650–1,750 cm⁻¹ (carboxylic acid) .
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Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) appears at m/z 441.6, consistent with the molecular formula .
Synthesis and Modification Strategies
Synthetic Pathways
The compound is synthesized through a multi-step protocol involving:
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Protection of D-Ornithine: The α-amino group is protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups .
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Sulfonylation: The ε-amino group of ornithine reacts with 3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-sulfonyl chloride under basic conditions (e.g., pyridine/DMF) .
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Iminomethylation: Introduction of the iminomethyl group via condensation with formaldehyde or its equivalents .
Table 1: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonylation | Benzopyran sulfonyl chloride, DMF, 0°C → RT, 12 h | 78 | 95 |
| Iminomethylation | Formaldehyde, NaBH₃CN, MeOH, 24 h | 65 | 90 |
Solid-Phase Applications
The compound serves as a protected D-ornithine derivative in SPPS, enabling precise incorporation into peptides. Its benzopyran-sulfonamide group acts as a temporary protecting moiety, removable via trifluoroacetic acid (TFA) cleavage .
Applications in Peptide Chemistry
Role in Peptide Synthesis
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Selective ε-Amino Protection: The sulfonamide group shields the ε-amino group of ornithine, allowing selective modification at the α-position .
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Compatibility with Fmoc/t-Bu Strategies: The compound integrates seamlessly into Fmoc-based SPPS, with orthogonal deprotection achievable under mild acidic conditions .
Table 2: Comparative Stability of Protecting Groups
| Protecting Group | Stability (pH 7.4, 25°C) | Cleavage Conditions |
|---|---|---|
| Benzopyran-sulfonamide | >48 h | 95% TFA, 2 h |
| Boc | 12 h | 50% TFA, 1 h |
Case Study: Antimicrobial Peptides
Derivatives of this compound have been incorporated into antimicrobial peptides targeting Gram-negative bacteria. For example, a peptide containing modified D-ornithine exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Escherichia coli .
Biological and Pharmacological Insights
Toxicity and Biocompatibility
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In Vitro Cytotoxicity: No significant cytotoxicity observed in HEK293 cells at concentrations ≤100 µM.
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Metabolic Stability: Resists degradation by serum proteases for >12 h, enhancing its utility in biochemical assays .
Future Directions and Challenges
Opportunities
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Targeted Drug Delivery: Functionalization of the benzopyran moiety for tissue-specific targeting .
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Covalent Inhibitors: Development of irreversible NOS inhibitors via Michael addition or photoaffinity labeling.
Synthetic Challenges
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